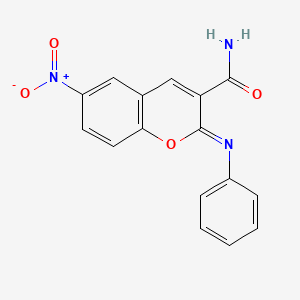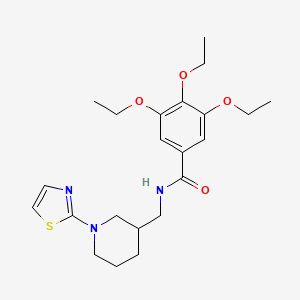![molecular formula C16H17NO5 B2916944 Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 477890-13-4](/img/structure/B2916944.png)
Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate” is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.2100 . The IUPAC Standard InChI is InChI=1S/C11H12O5/c1-7(12)16-10-6-8(14-2)4-5-9(10)11(13)15-3/h4-6H,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented in 2D or 3D models . These models can be viewed using specific software and provide a visual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.2100 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Wissenschaftliche Forschungsanwendungen
Kinetic Acetalization in Organic Synthesis
A study by Oikawa, Nishi, and Yonemitsu (1984) explored the kinetic acetalization for 1,2- and 1,3-diol protection through the reaction of p-methoxyphenylmethyl methyl ether with DDQ. This process allows for the smooth oxidative acetalization of acid-labile compounds, providing a stereoselective synthesis pathway for p-methoxybenzylidene acetals Y. Oikawa, T. Nishi, O. Yonemitsu, 1984.
Efficient Large-Scale Synthesis
Morgentin et al. (2009) described an efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, including the compound . Their approach provides a high-yielding route suitable for large-scale synthesis, contributing to the accessibility of these heterocyclic cores for further research and application R. Morgentin, F. Jung, M. Lamorlette, M. Maudet, Morgan Ménard, P. Plé, G. Pasquet, Fabrice Renaud, 2009.
Chemoenzymatic Approach to Enantiomers
Akeboshi, Ohtsuka, Ishihara, and Sugai (2001) developed a chemoenzymatic route towards enantiomerically pure 2-methylpropane-1,3-diol mono(p-methoxybenzyl ether). They utilized lipase-catalyzed hydrolysis and acylation for kinetic resolution, highlighting the compound's role in synthesizing enantiomerically pure starting materials for natural product synthesis T. Akeboshi, Y. Ohtsuka, T. Ishihara, T. Sugai, 2001.
Novel Syntheses and Crystal Structures
Kalai et al. (2021) synthesized a new pyridazinone derivative and characterized its crystal structure, spectroscopic properties, and theoretical calculations. This research contributes to understanding the molecular structure and reactivity of such compounds, providing a foundation for further applications in material science and pharmaceuticals F. E. Kalai, K. Karrouchi, Cemile Baydere, Said Daoui, M. Allali, N. Dege, N. Benchat, S. Brandán, 2021.
Antimicrobial Activity Studies
Amr, Mohamed, Al-Omar, and Ghabbour (2016) explored the synthesis and antimicrobial activity of certain compounds, including the evaluation of their efficacy against various bacteria. This line of research indicates potential applications of methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate derivatives in developing new antimicrobial agents A. Amr, S. F. Mohamed, M. Al-Omar, H. Ghabbour, 2016.
Eigenschaften
IUPAC Name |
methyl 2-[4-hydroxy-1-[(2-methoxyphenyl)methyl]-2-oxopyridin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-21-14-6-4-3-5-11(14)10-17-8-7-13(18)12(16(17)20)9-15(19)22-2/h3-8,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKXNQLBKPPGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC(=C(C2=O)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)
![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)




![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)


![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)


